molecular formula C23H24Cl2N4O4 B13042856 Prucalopridesuccinate impurity 3 CAS No. 2250243-46-8

Prucalopridesuccinate impurity 3

Cat. No.: B13042856
CAS No.: 2250243-46-8
M. Wt: 491.4 g/mol
InChI Key: NXZHWEWABQPONY-UHFFFAOYSA-N
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Description

Prucalopride succinate impurity 3 is a degradation product of prucalopride succinate, a selective, high-affinity serotonin (5-HT4) receptor agonist used primarily for the treatment of chronic constipationThis compound is significant in the pharmaceutical industry as it is essential to monitor and control impurities to ensure the safety and efficacy of the drug product .

Preparation Methods

The preparation of prucalopride succinate impurity 3 involves the hydrogenation reduction of prucalopride. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Prucalopride succinate impurity 3 undergoes various chemical reactions, including:

Scientific Research Applications

Prucalopride succinate impurity 3 has several scientific research applications:

Mechanism of Action

Prucalopride succinate impurity 3, being a degradation product, does not have a direct mechanism of action like prucalopride. prucalopride itself acts as a selective, high-affinity 5-HT4 receptor agonist. It promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .

Comparison with Similar Compounds

Prucalopride succinate impurity 3 can be compared with other similar compounds such as:

Prucalopride succinate impurity 3 is unique due to its specific structure and formation pathway, which is crucial for understanding the stability and degradation of prucalopride succinate.

Properties

CAS No.

2250243-46-8

Molecular Formula

C23H24Cl2N4O4

Molecular Weight

491.4 g/mol

IUPAC Name

4-amino-N-[1-(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)piperidin-4-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C23H24Cl2N4O4/c24-16-9-14(20-12(18(16)26)3-7-32-20)22(30)28-11-1-5-29(6-2-11)23(31)15-10-17(25)19(27)13-4-8-33-21(13)15/h9-11H,1-8,26-27H2,(H,28,30)

InChI Key

NXZHWEWABQPONY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)C(=O)C4=CC(=C(C5=C4OCC5)N)Cl

Origin of Product

United States

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